2,6-Dichloro-5-methylpyrimidin-4-amine, also known as 4,6-dichloro-2-methylpyrimidin-5-amine, is a chemical compound with the molecular formula and a molecular weight of 178.02 g/mol. It is classified under pyrimidine derivatives, which are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. This compound features a pyrimidine ring substituted with two chlorine atoms and an amino group, making it structurally significant for various chemical reactions.
The compound is categorized as a pyrimidine derivative and can be sourced from various chemical suppliers and research institutions. Its CAS number is 39906-04-2, which is used for identification in chemical databases. The compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
The synthesis of 2,6-dichloro-5-methylpyrimidin-4-amine can be achieved through several methods:
The general reaction conditions include:
The molecular structure of 2,6-dichloro-5-methylpyrimidin-4-amine features a pyrimidine ring with the following substituents:
The structural representation can be described using SMILES notation: Cc1nc(Cl)c(N)c(Cl)n1
, which illustrates the connectivity of atoms within the molecule. The InChI representation is InChI=1S/C5H5Cl2N3/c1-2-9-4(6)3(8)5(7)10-2/h8H2,1H3
.
The reactivity of 2,6-dichloro-5-methylpyrimidin-4-amine includes:
These reactions are crucial for developing more complex pharmaceutical agents or agrochemicals.
The mechanism of action for compounds like 2,6-dichloro-5-methylpyrimidin-4-amine often involves interaction with biological targets such as enzymes or receptors. For example:
Quantitative structure–activity relationship (QSAR) models may provide insights into how structural modifications affect biological activity.
Relevant data on solubility and stability are essential for practical applications in synthesis and formulation .
The primary applications of 2,6-dichloro-5-methylpyrimidin-4-amine include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: